2-Hydroxy-5-methoxy[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxy[1,4]benzoquinone is a quinone derivative characterized by the presence of hydroxy and methoxy groups attached to the benzoquinone ring Quinones are a class of organic compounds that play significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxy[1,4]benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are subsequently oxidized to yield the desired hydroxyquinone compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methoxy[1,4]benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxy and methoxy groups on the quinone ring.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various substituted quinones with different functional groups .
Scientific Research Applications
2-Hydroxy-5-methoxy[1,4]benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-HIV agent and its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy[1,4]benzoquinone involves its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to act as an electron carrier in various biochemical processes. It can also form reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes such as oxidoreductases and transporters that facilitate its movement within cells .
Comparison with Similar Compounds
- 2-Hydroxy-1,4-benzoquinone
- 5-Methoxy-1,4-benzoquinone
- 2,5-Dihydroxy-1,4-benzoquinone
Comparison: 2-Hydroxy-5-methoxy[1,4]benzoquinone is unique due to the simultaneous presence of both hydroxy and methoxy groups on the quinone ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group can enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability .
Properties
IUPAC Name |
2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNUMSPKIQJTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.